MD2-Tlr4-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MD2-Tlr4-IN-1 is a small molecule inhibitor that targets the interaction between myeloid differentiation factor 2 (MD2) and toll-like receptor 4 (TLR4). This interaction is crucial for the activation of the innate immune response, particularly in recognizing lipopolysaccharides (LPS) from Gram-negative bacteria. By inhibiting this interaction, this compound can modulate the immune response, making it a valuable compound in the study of inflammatory diseases and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of MD2-Tlr4-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and specificity for the MD2-TLR4 complex. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions: MD2-Tlr4-IN-1 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies have demonstrated that MD2-TLR4-IN-1 can suppress tumor invasion and metastasis in colorectal cancer models by blocking the TLR4-MD2/NF-κB signaling axis. For instance, a study showed that using specific MD2 inhibitors like this compound significantly reduced LPS-induced cytokine production in macrophages, which is crucial for tumor progression .

Case Study: Colorectal Cancer

- Objective: To evaluate the efficacy of this compound in colorectal cancer.

- Findings: The compound inhibited LPS-induced TNF-α and IL-6 production, leading to decreased inflammatory responses associated with tumor growth .

Inflammatory Diseases

This compound is also being explored for its potential in treating various inflammatory diseases. The blockade of the TLR4-MD2 complex has been linked to improved outcomes in conditions such as type 1 diabetes and hypertension. Research indicates that chronic inhibition of this complex can lower blood pressure in diabetic models, highlighting its therapeutic potential .

Case Study: Type 1 Diabetes

- Objective: To assess the impact of this compound on blood pressure regulation.

- Findings: Systemic blockade of the TLR4-MD2 complex resulted in significant reductions in mean arterial pressure in diabetic rats, suggesting a novel approach for managing hypertension linked to diabetes .

Therapeutic Potential

The therapeutic implications of this compound extend beyond cancer and inflammatory diseases. Its ability to modulate immune responses makes it a candidate for treating a range of conditions characterized by aberrant TLR4 activation, including neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study: Neurodegenerative Diseases

Mecanismo De Acción

MD2-Tlr4-IN-1 exerts its effects by binding to the MD2 protein, thereby preventing its interaction with TLR4. This inhibition blocks the downstream signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines. The molecular targets involved include the MD2 binding site on TLR4 and the key residues that facilitate this interaction .

Comparación Con Compuestos Similares

Monophosphoryl lipid A (MPLA): A non-toxic derivative of lipid A used as a TLR4 agonist.

Glucopyranosyl lipid adjuvant (GLA): A synthetic lipid A analog used in vaccine formulations.

Neoseptin-3: A small molecule that binds to the TLR4-MD2 complex and modulates its activity .

Uniqueness: MD2-Tlr4-IN-1 is unique in its specific inhibition of the MD2-TLR4 interaction, whereas other compounds like MPLA and GLA act as agonists, activating the TLR4 pathway. Neoseptin-3, on the other hand, modulates the activity of the TLR4-MD2 complex but does not specifically inhibit the MD2-TLR4 interaction .

Actividad Biológica

MD2-Tlr4-IN-1 is a compound that targets the MD2-TLR4 complex, which plays a crucial role in the immune response to lipopolysaccharides (LPS) from Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects in various studies, and implications for therapeutic applications.

The TLR4/MD2 complex is essential for recognizing LPS and initiating an immune response. Upon binding with LPS, this receptor complex activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines. The binding of MD2 to TLR4 is critical for this process, as TLR4 alone cannot initiate signaling without MD2.

Key Findings on this compound

- Inhibition of LPS Signaling : this compound acts as an antagonist to the MD2-TLR4 interaction, effectively blocking LPS-induced signaling pathways. This inhibition can lead to reduced inflammatory responses in conditions such as sepsis and other inflammatory diseases .

- Impact on Cytokine Production : Studies have shown that compounds targeting the MD2-TLR4 complex can significantly reduce cytokine production in response to LPS. For instance, eritoran (E5564), another antagonist of this complex, demonstrated a decrease in cytokine levels and improved outcomes in sepsis patients .

- Role in Disease Models : Research indicates that chronic blockade of the TLR4-MD2 complex can lower blood pressure in diabetic models, suggesting a potential therapeutic role for MD2 antagonists in managing hypertension linked to diabetes .

Table 1: Comparison of Biological Effects of this compound and Other Compounds

| Compound | Mechanism of Action | Effect on Cytokine Production | Clinical Application |

|---|---|---|---|

| This compound | Inhibits MD2-TLR4 interaction | Significant reduction | Potential sepsis treatment |

| Eritoran (E5564) | Antagonist of LPS action | Lower cytokine levels | Sepsis management |

| Neoseptin-3 | Activates TLR4/MD2 independently | Variable | Immune modulation |

Table 2: Summary of Key Studies Involving this compound

Case Study 1: Eritoran in Severe Sepsis

Eritoran was evaluated in a randomized trial for its effect on mortality rates among patients with severe sepsis. Although it did not achieve statistical significance, it demonstrated a trend towards lower mortality compared to placebo, highlighting the potential benefits of targeting the MD2-TLR4 pathway in critical care settings .

Case Study 2: TLR4-MD2 Complex and Hypertension

In a study examining type 1 diabetes-induced hypertension, researchers found that chronic blockade of the TLR4-MD2 complex significantly lowered blood pressure in diabetic rats. This suggests that targeting this receptor complex may offer new therapeutic strategies for managing hypertension associated with metabolic disorders .

Propiedades

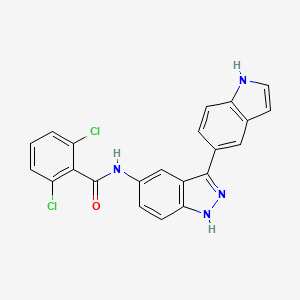

IUPAC Name |

2,6-dichloro-N-[3-(1H-indol-5-yl)-1H-indazol-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-11,25H,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPDJGLJPDRCDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC5=C(C=C4)NC=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.